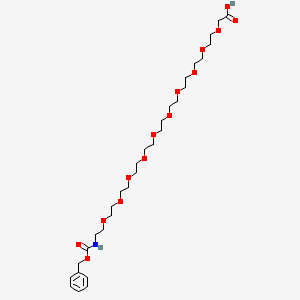

Cbz-NH-peg10-CH2cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO14/c32-29(33)27-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-31-30(34)45-26-28-4-2-1-3-5-28/h1-5H,6-27H2,(H,31,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDROVQHMAJTNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Cbz-NH-peg10-CH2cooh in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-NH-peg10-CH2cooh is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of its application in targeted protein degradation. We will explore its role in the synthesis of PROTACs, detail relevant experimental protocols, and present a representative case study of a PROTAC employing a long-chain polyethylene glycol (PEG) linker. This guide aims to equip researchers with the foundational knowledge required to effectively utilize this compound and similar linkers in their drug discovery and development endeavors.

Introduction to this compound

This compound is a heterobifunctional linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a 10-unit polyethylene glycol (PEG) chain. The Cbz group provides a stable protecting group for the amine functionality, which can be removed under specific conditions to allow for conjugation. The terminal carboxylic acid is readily available for amide bond formation with an amine-containing molecule. The PEG10 chain imparts hydrophilicity and flexibility to the linker, which are crucial properties for optimizing the efficacy of the resulting PROTAC.

Key Features of this compound:

-

Bifunctionality: Enables the covalent linkage of two distinct molecular entities.

-

Protected Amine: The Cbz group ensures controlled and site-specific reactions.

-

Terminal Carboxylic Acid: Facilitates straightforward conjugation via amide bond formation.

-

PEG10 Spacer: Enhances solubility, provides conformational flexibility, and optimizes the distance between the two ends of the PROTAC.

Role in PROTACs: Bridging the Target and the E3 Ligase

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's success. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI. The this compound linker, with its extended PEG chain, offers several advantages in this context:

-

Optimal Spacing: The 10-unit PEG chain provides a substantial and flexible linker length, which can be crucial for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase without steric hindrance.

-

Improved Physicochemical Properties: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, a common challenge in drug development.

-

Enhanced Cell Permeability: By masking polar functional groups and providing conformational flexibility, PEG linkers can improve the ability of the PROTAC to cross cell membranes.

Quantitative Data Presentation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BTK Degrader 1 | 4 PEG units | 40 | >95 | [1] |

| BTK Degrader 2 | 8 PEG units | 10 | >95 | [1] |

| BTK Degrader 3 | 12 PEG units | 5 | >95 | [1] |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

As the data suggests, optimizing the linker length is a critical aspect of PROTAC design, with longer PEG chains often leading to improved degradation potency.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker typically involves a multi-step process. Below are generalized protocols for the key synthetic and biological evaluation steps.

General Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a target protein ligand containing a free amine to the carboxylic acid terminus of the this compound linker, followed by deprotection of the Cbz group and subsequent coupling to an E3 ligase ligand containing a carboxylic acid.

Step 1: Coupling of Target Ligand to the Linker

-

Dissolve this compound (1.0 eq) and an amine-containing target protein ligand (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography.

Step 2: Deprotection of the Cbz Group

-

Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

-

Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature for 2-8 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Step 3: Coupling of E3 Ligase Ligand to the Linker-Target Ligand Conjugate

-

Dissolve the deprotected product from Step 2 (1.0 eq) and a carboxylic acid-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Work up and purify the final PROTAC product using similar procedures as described in Step 1.

Western Blotting for Measuring Protein Degradation

This protocol outlines the standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture medium and supplements

-

The PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action of a PROTAC in inducing the degradation of a target protein.

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the synthesis and biological evaluation of a PROTAC.

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a valuable tool for researchers engaged in the development of PROTACs. Its well-defined structure, including a long, flexible PEG chain and orthogonal protecting groups, facilitates the rational design and synthesis of potent and selective protein degraders. While specific examples of its use in published literature are currently limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in targeted protein degradation research. The continued exploration of long-chain PEG linkers, such as this compound, is expected to contribute significantly to the advancement of the PROTAC field and the development of novel therapeutics.

References

Technical Guide: Cbz-NH-PEG10-CH2COOH as a Heterobifunctional Linker in Proteolysis-Targeting Chimeras (PROTACs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[1][2]

This guide provides an in-depth technical overview of Cbz-NH-PEG10-CH2COOH, a polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC development. Its PEG component enhances solubility and can influence cell permeability, while the terminal functional groups—a carboxybenzyl (Cbz)-protected amine and a carboxylic acid—allow for sequential, controlled conjugation to the POI and E3 ligase ligands.

Core Molecular Data

There is some variation in the literature and commercial sources regarding the precise structure of the acid terminus of Cbz-NH-PEG10 linkers. The two most commonly cited variants are presented below. It is crucial for researchers to verify the exact structure from their supplier.

| Attribute | This compound (acetic acid terminus) | Cbz-NH-PEG10-CH2CH2COOH (propionic acid terminus) |

| Molecular Formula | C30H51NO14 | C31H53NO14 |

| Molecular Weight | 649.72 g/mol | 663.76 g/mol |

| Structure | Cbz-NH-(CH2CH2O)10-CH2COOH | Cbz-NH-(CH2CH2O)10-CH2CH2COOH |

Application in PROTAC Synthesis

This compound is primarily employed as a heterobifunctional linker in the modular synthesis of PROTACs. The synthetic strategy typically involves two key steps:

-

Amide Bond Formation: The terminal carboxylic acid of the linker is coupled with an amine-functionalized POI ligand or E3 ligase ligand.

-

Deprotection and Second Amide Coupling: The Cbz protecting group on the amine is removed, and the newly exposed amine is then coupled to the carboxylic acid-functionalized second ligand.

This sequential approach allows for the controlled and directed assembly of the final PROTAC molecule.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of an amide-linked PROTAC using a Cbz-NH-PEG-acid linker. Note: This protocol may require optimization for specific substrates and reaction scales.

Step 1: Amide Coupling of Linker to "Component A" (POI or E3 Ligase Ligand)

This procedure details the coupling of the carboxylic acid end of the this compound linker to an amine-functionalized component.

Reagents and Materials:

-

This compound (1.0 equivalent)

-

Amine-functionalized "Component A" (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous DMF (Dimethylformamide)

-

Standard glassware for organic synthesis

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the amine-functionalized "Component A" in anhydrous DMF.

-

To this solution, add this compound.

-

Add DIPEA to the reaction mixture and stir for 5-10 minutes at room temperature.

-

Add HATU to the mixture. The solution may change color.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Cbz-protected intermediate.

Step 2: Cbz Deprotection

Reagents and Materials:

-

Cbz-protected intermediate from Step 1

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen gas (H2)

-

Methanol or Ethanol

Procedure:

-

Dissolve the Cbz-protected intermediate in methanol or ethanol.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

-

Stir the reaction vigorously at room temperature for 2-16 hours.

-

Monitor the reaction by LC-MS or TLC (Thin-Layer Chromatography).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 3: Final Amide Coupling to "Component B"

This procedure details the coupling of the newly deprotected amine of the linker-Component A conjugate to a carboxylic acid-functionalized "Component B".

Reagents and Materials:

-

Amine-functionalized Linker-Component A conjugate (1.0 equivalent)

-

Carboxylic acid-functionalized "Component B" (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (3.0 equivalents)

-

Anhydrous DMF

Procedure:

-

Follow the procedure outlined in Step 1 , using the product from Step 2 as the amine component and "Component B" as the carboxylic acid component.

-

After workup, purify the final PROTAC molecule by preparative HPLC (High-Performance Liquid Chromatography) to obtain the product with high purity.

-

Characterize the final product by NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

The following diagram illustrates the modular synthesis of a PROTAC using a this compound linker.

Caption: Modular workflow for the synthesis of a PROTAC using a Cbz-protected PEG linker.

References

Introduction: The Critical Role of Linkers in PROTAC Technology

An in-depth technical guide on the mechanism of action of Cbz-NH-peg10-CH2cooh in PROTACs for researchers, scientists, and drug development professionals.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands.

The linker is not merely a passive spacer but plays a crucial role in the overall efficacy of the PROTAC. It influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination. The length, rigidity, and chemical composition of the linker can significantly impact the potency and selectivity of the PROTAC.

This guide focuses on the mechanism of action of a specific type of linker component, This compound . This chemical entity represents a protected amine on one end (Cbz-NH), a 10-unit polyethylene glycol (PEG) chain (peg10), and a carboxylic acid on the other end (-CH2cooh). In PROTAC synthesis, the Cbz protecting group is removed to allow for amide bond formation with an E3 ligase ligand, while the carboxylic acid end is activated to connect to the target protein ligand. The core of this linker's functionality lies in the PEG10 chain.

Mechanism of Action of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their flexibility, hydrophilicity, and ability to influence the physicochemical properties of the final molecule. The mechanism by which a PEG10 linker, derived from a precursor like this compound, contributes to PROTAC action is multifaceted:

-

Ternary Complex Formation and Stability: The primary role of the linker is to bridge the target protein and the E3 ligase, enabling the formation of a productive ternary complex. The flexibility of the PEG chain allows the two ligands to adopt an optimal orientation for ubiquitination. The length of the linker is critical; a linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding modes. A PEG10 linker provides a significant degree of rotational freedom and distance to accommodate various protein-protein interfaces.

-

Physicochemical Properties: PEG linkers are hydrophilic, which can help to mitigate the often high lipophilicity of the two ligands. This can improve the solubility and cell permeability of the PROTAC, although excessive PEG length can sometimes lead to reduced permeability.

-

"Hook Effect": The concentration-dependent activity of PROTACs often exhibits a "hook effect," where the degradation efficiency decreases at very high concentrations. This is because at high concentrations, the formation of binary complexes (PROTAC-target protein and PROTAC-E3 ligase) is favored over the formation of the productive ternary complex. The properties of the linker can influence the concentration at which the hook effect is observed.

Quantitative Data on PROTACs with PEG Linkers

The following table summarizes quantitative data for PROTACs that utilize PEG linkers of varying lengths. This data illustrates how linker composition and length can impact degradation potency (DC50) and maximal degradation (Dmax).

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC 1 | BRD4 | Pomalidomide (Cereblon) | 4-unit PEG | 1.8 | >95 | HeLa |

| PROTAC 2 | BRD4 | Pomalidomide (Cereblon) | 8-unit PEG | 0.8 | >95 | HeLa |

| PROTAC 3 | BRD4 | Pomalidomide (Cereblon) | 12-unit PEG | 2.5 | >90 | HeLa |

| PROTAC 4 | ERRα | VH032 (VHL) | 3-unit PEG | 25 | ~90 | 22Rv1 |

| PROTAC 5 | ERRα | VH032 (VHL) | 4-unit PEG | 10 | >95 | 22Rv1 |

This table is a representative example based on typical findings in PROTAC literature. Specific values can vary significantly based on the target, ligands, and cell type.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are outlines of key experimental protocols.

Synthesis of a PROTAC using a PEG Linker

This protocol describes the general steps for synthesizing a PROTAC using a linker precursor like this compound.

Workflow:

Caption: General workflow for PROTAC synthesis.

Methodology:

-

Deprotection: The Cbz protecting group of this compound is removed, typically by hydrogenolysis (e.g., H2 gas over a palladium on carbon catalyst), to yield a free amine.

-

First Amide Coupling: The resulting H2N-peg10-CH2cooh is coupled to the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide derivative) using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA.

-

Purification: The intermediate product (E3 ligand-linker) is purified using flash chromatography or preparative HPLC.

-

Second Amide Coupling: The carboxylic acid of the E3 ligand-linker intermediate is activated (e.g., with HATU/DIPEA) and then reacted with an amine handle on the target protein ligand.

-

Final Purification: The final PROTAC product is purified by preparative HPLC to achieve high purity.

-

Characterization: The structure and purity of the final PROTAC are confirmed by LC-MS and NMR spectroscopy.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to determine the concentration-dependent degradation of the target protein.

Workflow:

Caption: Western blot workflow for PROTAC evaluation.

Methodology:

-

Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well or 12-well plates and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 18 or 24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then probe with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathway and PROTAC Mechanism

The following diagram illustrates the general mechanism of action of a PROTAC, which is independent of the specific signaling pathway of the target protein but is the fundamental pathway of PROTAC-mediated degradation.

An In-depth Technical Guide to Cbz-NH-peg10-CH2cooh for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy and physicochemical properties of the PROTAC.

This technical guide focuses on Cbz-NH-peg10-CH2cooh , a bifunctional linker featuring a 10-unit polyethylene glycol (PEG) chain. This guide will delve into the core concepts of PROTACs utilizing such a linker, present hypothetical yet representative quantitative data, provide detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental workflows.

The Role of the this compound Linker in PROTACs

The this compound linker possesses several key features that are advantageous in PROTAC design:

-

Polyethylene Glycol (PEG) Chain: The 10-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule.[1][2] This can improve solubility, a common challenge in PROTAC development, and potentially enhance cell permeability.[1][2] The length of the PEG linker is also a critical parameter, influencing the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

-

Carboxybenzyl (Cbz) Protecting Group: The Cbz group serves as a protecting group for the amine, which can be selectively removed during the synthesis of the final PROTAC molecule.

-

Carboxylic Acid Terminus: The carboxylic acid group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through an amide bond formation.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

References

The Strategic Role of the Cbz Protecting Group in PROTAC Linker Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) are pivotal in the development of new therapeutic modalities. The linker, which connects the target protein binder and the E3 ligase ligand, is a critical component influencing a PROTAC's efficacy, solubility, and cell permeability. The strategic use of protecting groups is fundamental in the multi-step synthesis of these complex molecules. Among these, the Carboxybenzyl (Cbz or Z) group plays a significant role in protecting amine functionalities within PROTAC linkers, offering stability and the advantage of orthogonal deprotection strategies. This guide provides a comprehensive overview of the application of the Cbz protecting group in PROTAC linker synthesis, complete with experimental protocols and data.

Core Concepts

The Cbz group is a widely used protecting group for amines due to its stability under a variety of conditions and its susceptibility to removal by catalytic hydrogenolysis.[1] In the context of PROTAC synthesis, a Cbz-protected amine on a linker allows for the selective modification of other parts of the molecule. This is particularly crucial when employing an orthogonal protection strategy, for instance, in the presence of an acid-labile tert-Butoxycarbonyl (Boc) group.[2][3] This strategy enables the sequential deprotection and functionalization of different parts of the PROTAC molecule, which is essential for the construction of these intricate bifunctional molecules.[2][3]

Data Presentation

The following table summarizes quantitative data from representative examples of the use of Cbz protecting groups in the synthesis of PROTACs and their precursors.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| Protection | Introduction of Cbz-protected linker via C-H amidation | LSF substrate, Cbz-dioxazolone, [Ru(p-cymene)Cl₂]₂, AgSbF₆, (PhO)₂PO₂H, DME, 60 °C | Not specified for Cbz, but general yields for this reaction are high | |

| Deprotection | Cbz cleavage from a PROTAC precursor via hydrogenolysis | Cbz-protected compound, 10% Pd/C, H₂ | Not specified, but this method is generally high-yielding | |

| Orthogonal Deprotection | Boc deprotection in the presence of Cbz | N-Cbz, N-Boc protected compound, CH₂Cl₂, TFA, 0 °C to RT | Typically high-yielding (>95%) | |

| Orthogonal Deprotection | Cbz deprotection in the presence of Boc | N-Cbz, N-Boc protected compound, 10% Pd/C, H₂, MeOH, RT | Typically high-yielding (>95%) |

Experimental Protocols

Introduction of a Cbz-Protected Linker via Ruthenium-Catalyzed C-H Amidation

This protocol describes a late-stage functionalization method to introduce a Cbz-protected amino-alkyl linker onto a protein of interest (POI) ligand.

Materials:

-

LSF (Late-Stage Functionalization) substrate (POI ligand)

-

Cbz-containing dioxazolone reagent

-

[Ru(p-cymene)Cl₂]₂

-

Silver(I) hexafluorostibate(V) (AgSbF₆)

-

Diphenyl hydrogen phosphate ((PhO)₂PO₂H)

-

1,2-Dimethoxyethane (DME), anhydrous

Procedure:

-

In a glovebox, to an oven-dried microwave vial, add the LSF substrate (0.25 mmol, 1.0 equiv), the Cbz-dioxazolone reagent (0.28 mmol, 1.1 equiv), and diphenyl hydrogen phosphate (18.8 mg, 0.08 mmol, 30 mol%).

-

Add [Ru(p-cymene)Cl₂]₂ (7.65 mg, 0.01 mmol, 5 mol%) and AgSbF₆ (17.2 mg, 0.05 mmol, 20 mol%).

-

Add anhydrous DME (2.5 mL, 0.1 M).

-

Seal the vial, remove it from the glovebox, and heat the reaction mixture to 60 °C.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and purify the product by flash chromatography on silica gel.

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol is for the removal of the Cbz protecting group from an amine, a common step in PROTAC synthesis to reveal a reactive amine for subsequent coupling.

Materials:

-

Cbz-protected compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethyl acetate in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Once complete, carefully purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Orthogonal Deprotection of a Boc Group in the Presence of a Cbz Group

This protocol allows for the selective removal of an acid-labile Boc group while the Cbz group remains intact.

Materials:

-

N-Cbz, N-Boc protected compound

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the N-Cbz, N-Boc protected compound in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of trifluoroacetic acid to the solution.

-

Remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by an appropriate method, such as chromatography or crystallization, to yield the Cbz-protected, Boc-deprotected compound.

Mandatory Visualizations

Caption: A generalized workflow for PROTAC synthesis utilizing a Cbz-protected linker.

Caption: Signaling pathway of Estrogen Receptor and its degradation by a PROTAC.

References

The Architect of Degradation: A Technical Guide to Cbz-NH-PEG10-CH2COOH in PROTAC Development

For Immediate Release

This whitepaper provides an in-depth technical overview of Cbz-NH-PEG10-CH2COOH, a heterobifunctional linker pivotal in the discovery and development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, chemists, and drug development professionals, this document details the linker's role, a representative synthesis, and its application in the creation of potent protein degraders, exemplified by the well-characterized BET degrader, ARV-771.

Introduction: The Role of the Linker in Targeted Protein Degradation

Targeted protein degradation has emerged as a transformative therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are at the forefront of this revolution, acting as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.

The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's overall efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as dictating crucial physicochemical properties like solubility and cell permeability. This compound is a widely employed polyethylene glycol (PEG)-based linker. Its structure comprises:

-

A Carboxybenzyl (Cbz) protecting group on a terminal amine, allowing for controlled, sequential synthesis.

-

A 10-unit polyethylene glycol (PEG10) chain, which enhances aqueous solubility, improves cell permeability, and provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase.

-

A terminal carboxymethyl (CH2COOH) group, providing a reactive handle for conjugation to the target protein ligand.

Core Concepts and Signaling Pathway

The fundamental mechanism of action for a PROTAC is to induce the formation of a ternary complex. The PEG linker, such as that derived from this compound, is central to this process.

Synthesis and Development Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound is a multi-step process. It involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker. The Cbz group provides orthogonal protection of the amine, which is typically coupled to the E3 ligase ligand after the target protein ligand has been attached to the carboxylic acid end.

Quantitative Data Summary: The Case of ARV-771

ARV-771 is a potent, in vivo active PROTAC that degrades the Bromodomain and Extra-Terminal (BET) proteins BRD2, BRD3, and BRD4.[1] It comprises a BET-binding moiety derived from the inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and a PEG-based linker.[1] The biological activity of ARV-771 highlights the effectiveness of this molecular architecture.

Table 1: Biological Activity of ARV-771

| Parameter | Target Protein(s) | Cell Line | Value | Reference |

| DC50 | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 5 nM | [1][2] |

| Binding Affinity (Kd) | BRD2 (BD1) | Cell-free assay | 34 nM | [3] |

| BRD2 (BD2) | Cell-free assay | 4.7 nM | ||

| BRD3 (BD1) | Cell-free assay | 8.3 nM | ||

| BRD3 (BD2) | Cell-free assay | 7.6 nM | ||

| BRD4 (BD1) | Cell-free assay | 9.6 nM | ||

| BRD4 (BD2) | Cell-free assay | 7.6 nM | ||

| In Vivo Efficacy | BRD4 Degradation | 22Rv1 Xenograft Tumors | 37% downregulation |

Experimental Protocols

The following are generalized protocols representative of the key experiments used to characterize PROTACs like those synthesized using this compound.

Representative PROTAC Synthesis (ARV-771 Analogue)

This protocol outlines the key chemical steps for synthesizing a BRD4-targeting PROTAC.

-

Step 1: Coupling of POI Ligand to Linker:

-

To a solution of a suitable JQ1 derivative (containing a reactive amine or hydroxyl group) (1.0 eq) in anhydrous Dimethylformamide (DMF), add a coupling agent such as EDC (1.5 eq) and HOBt (1.5 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 16-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS. Upon completion, extract the product using an organic solvent (e.g., ethyl acetate) and wash with brine. Purify the intermediate by column chromatography.

-

-

Step 2: Cbz Deprotection:

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate.

-

-

Step 3: Coupling of E3 Ligase Ligand:

-

Dissolve the VHL ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

-

Add the deprotected amine intermediate from Step 2 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product using preparative HPLC to yield the desired compound.

-

Western Blot for Determination of DC50

This protocol is used to quantify the degradation of a target protein in response to PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., 22Rv1 for a BRD4 degrader) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant from each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity for each lane.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

-

Conclusion

The this compound linker is a cornerstone in the rational design of PROTACs. Its well-defined structure provides a versatile platform for synthesizing potent and selective protein degraders. The balance of a stable protecting group, a solubilizing and flexible PEG chain, and a reactive handle makes it an invaluable tool for drug discovery. As exemplified by the development of potent molecules like ARV-771, the strategic use of such linkers is crucial for advancing the field of targeted protein degradation and developing next-generation therapeutics.

References

An In-depth Technical Guide on the Application of Cbz-NH-peg10-CH2cooh in Exploratory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of the bifunctional linker, Cbz-NH-peg10-CH2cooh, in the exploratory studies of Proteolysis Targeting Chimeras (PROTACs). While specific studies detailing the direct use of this exact linker are not publicly available, this document outlines the established methodologies and experimental frameworks where such a linker would be integral. The information presented is based on established principles of PROTAC development and serves as a guide for researchers utilizing similar chemical tools.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

The this compound is a polyethylene glycol (PEG)-based PROTAC linker. Its key features include:

-

Cbz-NH (Carboxybenzyl protected amine): A protecting group for the amine, which can be deprotected to allow for conjugation to a ligand.

-

peg10 (10-unit polyethylene glycol): A flexible and hydrophilic spacer that provides the necessary length and spatial orientation for the two ligands to bind their respective proteins. The PEG nature can also improve solubility and pharmacokinetic properties.

-

CH2cooh (Carboxylic acid): A functional group that can be activated to form an amide bond with a ligand, typically the E3 ligase ligand.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC using a linker like this compound follows a structured workflow from chemical synthesis to biological evaluation.

Caption: A generalized workflow for the development of a PROTAC, from synthesis to in vivo testing.

Signaling Pathway: PROTAC Mechanism of Action

The primary function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

Methodological & Application

Application Notes and Protocols for the Bioconjugation of Cbz-NH-PEG10-CH2COOH to a Warhead

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the bioconjugation of the bifunctional linker, Cbz-NH-PEG10-CH2COOH, to an amine-containing warhead. The protocols detailed herein are particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this linker can be used to connect a target protein-binding ligand (warhead) to an E3 ligase-binding ligand.[1][2] The inclusion of a discrete 10-unit polyethylene glycol (PEG) chain enhances the hydrophilicity of the final conjugate, which can improve solubility, cell permeability, and pharmacokinetic properties.[3][4][5]

The primary conjugation strategy discussed involves the activation of the terminal carboxylic acid on the PEG linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated linker is then reacted with a primary or secondary amine on the warhead to form a stable amide bond.

Overview of the Conjugation Strategy

The bioconjugation process is a two-step procedure:

-

Activation of this compound: The carboxylic acid moiety of the linker is activated with EDC and NHS to create an amine-reactive NHS ester. This reaction is most efficient at a slightly acidic pH (4.5-6.0).

-

Conjugation to the Amine-Containing Warhead: The NHS-activated linker is then reacted with the amine group on the warhead molecule. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.0).

This methodology allows for a controlled and efficient conjugation process, minimizing the formation of side products.

Experimental Workflow

The overall experimental workflow for the bioconjugation of this compound to an amine-containing warhead is depicted below. This process includes the activation of the linker, conjugation to the warhead, purification of the conjugate, and subsequent characterization.

Detailed Experimental Protocols

3.1. Materials and Reagents

-

This compound

-

Amine-containing warhead

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

0.1 M MES buffer (pH 5.5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reverse-phase HPLC system

-

LC-MS system

-

NMR spectrometer

3.2. Protocol for Activation of this compound (Formation of NHS Ester)

This protocol is for a typical small-scale reaction. Reagent amounts can be scaled as needed.

-

Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 100 mg/mL.

-

In a separate vial, dissolve NHS (1.5 equivalents) in anhydrous DMF.

-

In another separate vial, dissolve EDC-HCl (1.5 equivalents) in anhydrous DMF.

-

To the solution of this compound, add the NHS solution, followed by the EDC-HCl solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the NHS ester. The activated linker is typically used immediately in the next step without isolation.

3.3. Protocol for Conjugation of Activated Linker to Amine-Containing Warhead

-

Dissolve the amine-containing warhead (1.2 equivalents) in anhydrous DMF.

-

To this solution, add the freshly prepared solution of activated Cbz-NH-PEG10-CH2CO-NHS from step 3.2.

-

Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate and the consumption of the starting materials.

3.4. Purification of the Final Conjugate

-

Upon completion of the reaction, dilute the reaction mixture with an appropriate solvent (e.g., DMSO or mobile phase).

-

Purify the crude product by reverse-phase HPLC using a suitable column (e.g., C18) and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Collect the fractions containing the pure product.

-

Lyophilize the pure fractions to obtain the final conjugate as a solid.

3.5. Characterization of the Final Conjugate

-

LC-MS Analysis: Confirm the molecular weight of the purified conjugate. This analysis also provides information on the purity of the sample.

-

NMR Spectroscopy: Perform ¹H and ¹³C NMR to confirm the structure of the final conjugate and ensure that the conjugation has occurred at the intended position.

Quantitative Data Presentation

The following tables provide examples of the type of quantitative data that should be collected and organized during the synthesis and characterization of the bioconjugate.

Table 1: Summary of Reaction Conditions and Yield

| Parameter | Value |

| Scale of Reaction | 50 mg of Linker |

| Linker:Warhead Molar Ratio | 1 : 1.2 |

| EDC:Linker Molar Ratio | 1.5 : 1 |

| NHS:Linker Molar Ratio | 1.5 : 1 |

| Reaction Time (Activation) | 1.5 hours |

| Reaction Time (Conjugation) | 3 hours |

| Purification Method | Reverse-Phase HPLC |

| Yield of Purified Conjugate | 65% |

Table 2: Characterization Data of the Purified Conjugate

| Analytical Method | Parameter | Result |

| LC-MS | Purity | >98% (at 254 nm) |

| Expected Mass [M+H]⁺ | Calculated Value | |

| Observed Mass [M+H]⁺ | Observed Value | |

| ¹H NMR | Key Diagnostic Peaks | Consistent with proposed structure |

| ¹³C NMR | Key Diagnostic Peaks | Consistent with proposed structure |

Application in PROTAC Technology and Signaling Pathway

The this compound linker is well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. PROTACs function by inducing the ubiquitination and subsequent degradation of the target protein through the cell's own ubiquitin-proteasome system.

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

-

The E3 ligase then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.

-

A polyubiquitin chain is formed on the target protein.

-

The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

-

The PROTAC molecule is released and can participate in another cycle of degradation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Activation Efficiency | Inactive EDC (hydrolyzed) | Use fresh, anhydrous EDC. Store EDC desiccated at -20°C. |

| Incorrect pH for activation | Ensure the activation reaction is performed in a buffer with a pH of 4.5-6.0. | |

| Low Conjugation Yield | Hydrolysis of NHS ester | Use the activated linker immediately. Avoid aqueous conditions until the conjugation step. |

| Steric hindrance on the warhead | Increase reaction time or temperature. Consider a longer PEG linker. | |

| Competing side reactions | Ensure the warhead is free of other nucleophiles. | |

| Multiple Products Observed | Reaction with other functional groups | If the warhead has multiple amine groups, consider using protecting groups. |

| Difficulty in Purification | Similar polarity of product and starting materials | Optimize the HPLC gradient to improve separation. Consider alternative chromatography techniques like ion exchange if applicable. |

These application notes and protocols provide a robust framework for the successful bioconjugation of this compound to an amine-containing warhead. Adherence to these guidelines, coupled with careful monitoring and characterization, will facilitate the efficient synthesis of well-defined bioconjugates for various research and drug development applications.

References

Application Notes and Protocols for Coupling Cbz-NH-peg10-CH2COOH to an E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[][2] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule. Cbz-NH-peg10-CH2COOH is a commonly employed polyethylene glycol (PEG)-based linker. The terminal carboxylic acid group allows for straightforward coupling to a functional group, typically an amine, on the E3 ligase ligand. This document provides detailed protocols for the chemical coupling of this compound to an amine-functionalized E3 ligase ligand, a crucial step in the synthesis of potent PROTAC degraders.

E3 Ligase Ligands

While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands. The most prominent E3 ligases recruited by PROTACs include Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and murine double minute 2 (MDM2). Ligands for these E3 ligases, such as thalidomide and its derivatives (pomalidomide, lenalidomide) for CRBN, and hypoxia-inducible factor 1-alpha (HIF-1α) mimetics for VHL, often possess a primary or secondary amine that serves as a convenient attachment point for the linker.

Chemical Coupling Strategy

The coupling of the carboxylic acid of this compound to a primary or secondary amine on an E3 ligase ligand is a standard amide bond formation. This reaction is typically facilitated by peptide coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents used in PROTAC synthesis include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), often in the presence of an additive such as HOBt (1-Hydroxybenzotriazole) to improve efficiency and minimize side reactions like racemization.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound to an amine-containing E3 ligase ligand using HATU as the coupling reagent and a tertiary amine base such as diisopropylethylamine (DIPEA).

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative)

-

HATU

-

DIPEA

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

To this solution, add the amine-functionalized E3 ligase ligand (1.0-1.2 eq).

-

In a separate vial, dissolve HATU (1.1-1.3 eq) in a small amount of anhydrous DMF.

-

Add the HATU solution to the reaction mixture.

-

Finally, add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired Cbz-NH-peg10-E3 ligase ligand conjugate.

Data Presentation

| Reagent | Molar Equivalents | Purpose |

| This compound | 1.0 | Linker with carboxylic acid functional group |

| E3 Ligase Ligand (amine) | 1.0 - 1.2 | E3 ligase recruiting moiety with amine handle |

| HATU | 1.1 - 1.3 | Peptide coupling reagent (activates COOH) |

| DIPEA | 2.0 - 3.0 | Tertiary amine base |

| Anhydrous DMF | - | Aprotic polar solvent |

Typical yields for this type of coupling reaction can range from 50% to 80%, depending on the specific E3 ligase ligand and purification.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow Diagram

Caption: Workflow for coupling this compound to an E3 ligase ligand.

Chemical Reaction Diagram

Caption: General reaction scheme for amide bond formation.

References

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

Application Notes and Protocols for Cbz-NH-peg10-CH2cooh in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Cbz-NH-peg10-CH2cooh, a heterobifunctional linker, predominantly in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed protocols for the synthesis, purification, and characterization of PROTACs utilizing this linker, as well as methods for evaluating their biological activity.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker molecule. Its structure comprises a carboxybenzyl (Cbz) protected amine group at one terminus and a carboxylic acid at the other, connected by a 10-unit PEG chain. This linker is primarily employed in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The general structure of a PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and evaluation of PROTACs using a this compound linker. Please note that these values are representative and can vary depending on the specific ligands and reaction conditions.

Table 1: Synthesis and Purity of a Representative PROTAC

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (LC-MS) (%) |

| 1 | Ligand A-Linker Intermediate | This compound | Ligand A-NH2, HATU, DIPEA | DMF | 4 | 75 | >95 |

| 2 | Deprotected Intermediate | Ligand A-Linker Intermediate | H2, Pd/C | Methanol | 2 | 98 | >98 |

| 3 | Final PROTAC | Deprotected Intermediate | Ligand B-COOH, HATU, DIPEA | DMF | 4 | 65 | >99 |

Table 2: Biological Activity of a Representative PROTAC

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| BRD4 | HeLa | 50 | 92 | 24 |

| BTK | Ramos | 85 | 88 | 48 |

| AR | LNCaP | 120 | 85 | 24 |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the steps for a two-step synthesis of a PROTAC, starting with the conjugation of the first ligand (Ligand A, containing a primary or secondary amine) to the carboxylic acid terminus of the this compound linker, followed by deprotection of the Cbz group and subsequent conjugation to the second ligand (Ligand B, containing a carboxylic acid).

Materials:

-

This compound

-

Ligand A with an amine functional group (e.g., a ligand for an E3 ligase)

-

Ligand B with a carboxylic acid functional group (e.g., a ligand for the target protein)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Lyophilizer

Procedure:

Step 1: Coupling of Ligand A to the Linker

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add Ligand A-NH2 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Cbz-protected Ligand A-linker intermediate.

Step 2: Deprotection of the Cbz Group

-

Dissolve the Cbz-protected Ligand A-linker intermediate in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) for 2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate, which is often used in the next step without further purification.

Step 3: Coupling of Ligand B to the Deprotected Intermediate

-

Under an inert atmosphere, dissolve the deprotected amine intermediate (1.0 eq) and Ligand B-COOH (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Characterization of the Synthesized PROTAC

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Run a gradient elution method, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.

-

The mass spectrometer will determine the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity. The purity is determined by the peak area at a specific wavelength (e.g., 254 nm).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire 1H and 13C NMR spectra to confirm the structure of the final PROTAC molecule. The spectra should be consistent with the expected structure, showing characteristic peaks for both ligands and the PEG linker.

Protocol 3: Evaluation of PROTAC-mediated Protein Degradation

A. Cell Culture and Treatment

-

Culture the desired cell line in appropriate media and conditions until they reach 70-80% confluency.

-

Prepare a stock solution of the PROTAC in DMSO.

-

Treat the cells with serial dilutions of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO only).

B. Western Blotting

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Mandatory Visualizations

Caption: Mechanism of action for a PROTAC molecule.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application Notes and Protocols for Cbz-NH-PEG10-CH2COOH in Kinase Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4][5] This tripartite assembly induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. The length, composition, and rigidity of the linker are crucial for optimal ternary complex formation. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to improve solubility and cell permeability. Approximately 54% of reported PROTACs utilize PEG linkers.

This document provides detailed application notes and protocols for the use of Cbz-NH-PEG10-CH2COOH , a PEG-based linker, in the development of PROTACs for kinase degradation.

This compound: A Versatile Linker for Kinase-Targeting PROTACs

This compound is a bifunctional linker featuring a carboxybenzyl (Cbz)-protected amine at one end and a carboxylic acid at the other, connected by a 10-unit polyethylene glycol chain. This structure offers several advantages for PROTAC synthesis:

-

Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.

-

Optimal Length: The 10-unit PEG chain provides a significant length, which can be crucial for bridging a kinase and an E3 ligase to form a productive ternary complex. Studies have shown that longer linkers can be beneficial for potent degradation of certain kinases, such as Bruton's tyrosine kinase (BTK).

-

Bifunctional Handles: The terminal carboxylic acid and the Cbz-protected amine allow for versatile and stepwise conjugation to a kinase ligand and an E3 ligase ligand, respectively. The Cbz group can be deprotected under specific conditions to reveal a primary amine for subsequent coupling reactions.

Signaling Pathway: PROTAC-Mediated Kinase Degradation

The fundamental mechanism of a kinase-targeting PROTAC involves hijacking the cell's ubiquitin-proteasome system.

Quantitative Data on Kinase Degraders with PEG Linkers

The following table summarizes representative data for kinase-targeting PROTACs that utilize PEG linkers, illustrating the impact of linker length on degradation potency. While specific data for this compound is not publicly available in comparative studies, this data provides a strong rationale for its use.

| Target Kinase | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BTK | Pomalidomide (CRBN) | 2 PEG units | >1000 | <20 | Ramos | |

| BTK | Pomalidomide (CRBN) | 4 PEG units | 40 | >95 | Ramos | |

| BTK | Pomalidomide (CRBN) | 5 PEG units | 4 | >95 | Ramos | |

| BTK | Pomalidomide (CRBN) | 7 PEG units | 1 | >95 | Ramos | |

| EGFR | Pomalidomide (CRBN) | Alkyl linker | 11-25 | >90 | HCC827, H3255 | |

| EGFR | Pomalidomide (CRBN) | PEG linker | Less effective | - | HCC827, H3255 |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a Kinase-Targeting PROTAC using this compound

This protocol describes a general two-step synthesis for conjugating a kinase inhibitor (containing a suitable amine handle) and an E3 ligase ligand (e.g., pomalidomide, containing a hydroxyl group for esterification or an amine for amidation) to the this compound linker.

Materials:

-

This compound

-

Kinase inhibitor with a primary or secondary amine

-

E3 ligase ligand (e.g., pomalidomide)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H2) or a hydrogen source (e.g., ammonium formate)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Reverse-phase HPLC for purification

Workflow Diagram:

Procedure:

-

Amide Coupling of Kinase Inhibitor to the Linker: a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Add the kinase inhibitor with an amine handle (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq). c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO3 and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the Cbz-protected intermediate.

-

Cbz Deprotection: a. Dissolve the intermediate from step 1 in methanol. b. Add 10% Pd/C (catalytic amount). c. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours, monitoring by LC-MS. d. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Amide Coupling of E3 Ligase Ligand: a. Dissolve the deprotected amine intermediate from step 2 in anhydrous DMF. b. Add the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative) (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq). c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC directly by reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Western Blot for Kinase Degradation

This protocol details how to assess the degradation of a target kinase in cultured cells after treatment with the synthesized PROTAC.

Materials:

-

Cancer cell line expressing the target kinase (e.g., Ramos cells for BTK)

-

Synthesized kinase-targeting PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

6-well plates

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target kinase

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-